

A Technical Guide to Pentafluorophenol-d: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Pentafluorophenol-D

Cat. No.: B027972

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **pentafluorophenol-d** (C_6DF_5O), a deuterated analogue of the versatile chemical reagent, pentafluorophenol. This document details its chemical and physical properties, outlines its role in synthetic chemistry, and presents experimental protocols for its application, particularly in the synthesis of deuterated molecules and its use in analytical techniques.

Core Chemical and Physical Properties

Pentafluorophenol-d is a white solid at room temperature. The substitution of the hydroxyl proton with a deuterium atom imparts a specific isotopic signature, making it a valuable tool in various research applications. Below is a summary of its key properties.

Property	Value
CAS Number	105596-34-7
Molecular Formula	C ₆ DF ₅ O
Molecular Weight	185.07 g/mol [1]
Synonyms	Pentafluorophen(ol-d), 1-deuteriooxy-2,3,4,5,6-pentafluorobenzene
Isotopic Purity	Typically ≥98 atom % D
Melting Point	34-36 °C
Boiling Point	143 °C
Solubility	Soluble in many organic solvents such as dimethyl sulfoxide (DMSO). Sparingly soluble in water.[2] Slightly soluble in chloroform and methanol.[3]

Applications in Research and Development

The primary applications of **pentafluorophenol-d** stem from the unique properties of both the pentafluorophenyl group and the deuterium isotope.

Synthesis of Deuterated Molecules

A significant application of **pentafluorophenol-d** and its non-deuterated counterpart is in the synthesis of complex molecules. Pentafluorophenyl esters are highly reactive and serve as excellent precursors for a variety of chemical transformations.

One notable application is the synthesis of α,α -dideuterio alcohols.[4][5] In this reaction, a pentafluorophenyl ester acts as a highly chemoselective ketyl precursor. Using samarium(II) iodide (SmI₂) as a mild reducing agent and deuterium oxide (D₂O) as the deuterium source, this method allows for the synthesis of α,α -dideuterio alcohols with high levels of deuterium incorporation (>98%).[4][5] This technique is valuable for introducing deuterium labels into specific positions within a molecule, which is crucial for mechanistic studies and for enhancing the metabolic stability of drug candidates.

Peptide Synthesis

Pentafluorophenol is widely used to prepare highly reactive pentafluorophenyl (Pfp) active esters for peptide synthesis.[6] These Pfp esters facilitate the efficient formation of peptide bonds, often with faster reaction times and fewer side reactions compared to other activating agents. While the deuterated form is less commonly used for this purpose, the underlying chemistry remains the same. The use of **pentafluorophenol-d** in this context could be relevant for specialized applications requiring isotopic labeling of the leaving group for mechanistic studies.

Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of a proton on the hydroxyl group, **pentafluorophenol-d** is a suitable solvent for ^1H NMR studies where the acidic proton of the non-deuterated form might interfere with the analysis of the sample. Its unique ^{19}F NMR signal can also serve as a reference standard.

Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry.[7][8][9] The predictable mass shift introduced by the deuterium atom allows for accurate and precise quantification of the non-deuterated analyte, as the deuterated standard co-elutes with the analyte and exhibits similar ionization efficiency.

Experimental Protocols

General Procedure for the Synthesis of Pentafluorophenyl Esters

This protocol is adapted for the synthesis of active esters, a common application of pentafluorophenol.

Materials:

- Carboxylic acid
- **Pentafluorophenol-d**
- Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Anhydrous solvent (e.g., ethyl acetate, dichloromethane, or tetrahydrofuran)
- Base (e.g., pyridine or triethylamine, if required)

Procedure:

- Dissolve the carboxylic acid in the anhydrous solvent in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
- Add a stoichiometric equivalent of **pentafluorophenol-d** to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of the coupling agent (DCC or EDC) in the anhydrous solvent to the reaction mixture with constant stirring.
- Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the urea byproduct.
- Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove any remaining impurities.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentafluorophenyl ester.
- Purify the product by recrystallization or column chromatography.

Workflow Diagrams

Synthesis of α,α -Dideuterio Alcohols

The following diagram illustrates the experimental workflow for the synthesis of α,α -dideuterio alcohols using a pentafluorophenyl ester as a precursor.

Caption: Experimental workflow for α,α -dideuterio alcohol synthesis.

Peptide Bond Formation via Pfp Ester

This diagram illustrates the logical relationship in the activation of an amino acid and subsequent peptide bond formation.

Caption: Logical flow of peptide bond formation.

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